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Compound of Interest

Compound Name: Abt-518

Cat. No.: B1684668

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Abt-518 is a potent and selective, orally bioavailable inhibitor of matrix metalloproteinases
(MMPs), specifically targeting MMP-2 (gelatinase A) and MMP-9 (gelatinase B).[1][2] As a
member of the phenoxyphenyl sulfone retrohydroxamate class of compounds, Abt-518 has
been investigated for its anti-tumor activity, primarily due to the critical role of its target
enzymes in tumor growth, invasion, and metastasis.[3] This technical guide provides a
comprehensive overview of Abt-518, including its mechanism of action, quantitative inhibitory
data, detailed experimental protocols for its synthesis and evaluation, and insights into the
signaling pathways it modulates. The information presented herein is intended to serve as a
valuable resource for researchers and professionals in the field of drug development and
oncology.
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Property

Value

Chemical Name

N-(1-(2,2-dimethyl-1,3-dioxol-4-yl)-2-((4-(4-
(trifluoromethoxy)phenoxy)phenyl)sulfonyl)ethyl)

-N-hydroxyformamide

Synonyms ABT-518
Molecular Formula C21H22F3NQOsS
Molecular Weight 505.46 g/mol

Class

Phenoxyphenyl sulfone retrohydroxamate

Appearance

Viscous pale oil (in intermediate synthesis

steps)

In Vitro Inhibitory Activity

Abt-518 demonstrates high potency and selectivity for MMP-2 and MMP-9 over other MMPs,

such as MMP-1.

Target ICs0 (M)
MMP-1 8900[4]
MMP-2 0.78[4]
MMP-9 0.50[4]

Human Pharmacokinetic Parameters (Phase | Clinical

Trial)
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Parameter Value
Route of Administration Oral

Time to Peak Plasma Level (Tmax) 4-8 hours[5]
Estimated Clearance (CI/F) ~3 L/h[5]
Estimated Volume of Distribution (V/F) >70 L[5]
Terminal Half-life (T1/2) 20 hours[5]

) Extensively metabolized, with at least six
Metabolism . L -
different metabolites identified.[5]

Mechanism of Action and Signhaling Pathways

Abt-518 exerts its anti-tumor effects by inhibiting the enzymatic activity of MMP-2 and MMP-9.
These enzymes are crucial for the degradation of the extracellular matrix (ECM), a key process
in cancer cell invasion and metastasis. By blocking MMP-2 and MMP-9, Abt-518 can
potentially inhibit tumor progression through several downstream mechanisms.

Inhibition of Extracellular Matrix Degradation

Abt-518 Mbwmb ECM Degradation Lbles» Cell Invasion & Metastasis

Click to download full resolution via product page

Abt-518 directly inhibits MMP-2/9, preventing ECM breakdown.

Downstream Effects on Tumor Progression

The inhibition of MMP-2 and MMP-9 by Abt-518 leads to a cascade of anti-tumor effects,
including the suppression of angiogenesis and the disruption of signaling pathways that
promote cell migration and invasion.
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Inhibition of MMP-2/9 by Abt-518 leads to multiple anti-tumor effects.

Experimental Protocols
Large-Scale Synthesis of Abt-518

The following is a summary of the six-step synthetic sequence for Abt-518, which has been
demonstrated to be robust and efficient for producing multikilogram quantities with an overall

yield of 51% and >99% enantiomeric excess (ee).[1][6][7]
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Six-step synthetic workflow for Abt-518.
Step 1: Biaryl Ether Preparation
e Reaction: Formation of the biaryl ether by reacting a fluorosulfone with a requisite phenol.

e Reagents: Fluorosulfone, phenol, potassium tert-butoxide (KOtBu) or potassium hydroxide
(KOH), dimethyl sulfoxide (DMSO).

» Conditions: The reaction is typically carried out at elevated temperatures (e.g., 120°C).

Step 2: Ketone Formation
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o Reaction: Condensation of the biaryl ether sulfone with a glycerate ester to form a ketone
intermediate.

e Reagents: Lithiated biaryl ether sulfone, glycerate ester.

» Conditions: This step requires carefully optimized conditions, including the choice and
amount of base and the reaction temperature.

Step 3: Reduction

o Reaction: Reduction of the ketone to a secondary alcohol.

» Reagents: A suitable reducing agent.

Step 4: Elimination

o Reaction: Dehydration of the alcohol to form vinyl sulfones (E and Z isomers).

o Conditions: Reaction conditions are optimized to minimize isomerization to the
thermodynamically more stable allylic sulfone.

Step 5: Michael Addition

e Reaction: Conjugate addition of N-hydroxylamine to the vinyl sulfone.

» Reagents: Vinyl sulfone, N-hydroxylamine.

Step 6: Formylation (Preparation of Abt-518)

o Reaction: Formylation of the N-hydroxylamine to yield the final product, Abt-518.

o Reagents: N-hydroxylamine intermediate, 2,2,2-trifluoroethylformate, sodium formate, formic
acid, isopropy! acetate (i-PrOAc).[6]

« Purification: The final product is purified by crystallization to achieve high purity (>99.9% by
HPLC) and enantiomeric excess (>99.8% ee).[1]

MMP Enzyme Inhibition Assay (General Protocol)
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This protocol is a general guideline for determining the I1Cso of an inhibitor against a specific
MMP.

Materials:

Purified, active MMP enzyme (e.g., MMP-2, MMP-9)

Fluorogenic MMP substrate

Assay buffer (e.g., Tris-HCI with CaClz, ZnClz, and Brij-35)

Abt-518 stock solution in DMSO

96-well black microplates

Fluorescence microplate reader

Procedure:

Prepare serial dilutions of Abt-518 in assay buffer.

e In a 96-well plate, add the diluted Abt-518 solutions. Include wells with assay buffer and
DMSO as controls.

e Add the MMP enzyme solution to each well and incubate for a pre-determined time at 37°C
to allow for inhibitor binding.

« Initiate the reaction by adding the fluorogenic MMP substrate to all wells.

o Immediately measure the fluorescence intensity at appropriate excitation and emission
wavelengths over time using a microplate reader.

o Calculate the rate of reaction for each concentration of Abt-518.

» Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the
data to a dose-response curve to determine the ICso value.

Cell Migration and Invasion Assays (General Protocol)
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These assays are used to assess the effect of Abt-518 on the migratory and invasive potential
of cancer cells in vitro.

Materials:
e Cancer cell line of interest
e Cell culture medium with and without fetal bovine serum (FBS)
o Boyden chambers with porous membranes (e.g., 8 um pores)
» Extracellular matrix gel (e.g., Matrigel) for invasion assays
e Abt-518
 Staining solution (e.g., crystal violet)
Procedure:
o Cell Preparation: Culture cancer cells and serum-starve them for 24 hours prior to the assay.
e Chamber Preparation:
o Migration Assay: Place uncoated Boyden chamber inserts into a 24-well plate.

o Invasion Assay: Coat the upper surface of the inserts with a thin layer of ECM gel and
allow it to solidify.

e Assay Setup:

o Add cell culture medium containing a chemoattractant (e.g., 10% FBS) to the lower
chamber.

o Resuspend the serum-starved cells in serum-free medium containing various
concentrations of Abt-518 or vehicle control.

o Add the cell suspension to the upper chamber of the inserts.
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 Incubation: Incubate the plates at 37°C in a CO:z incubator for a suitable period (e.g., 24-48
hours) to allow for cell migration or invasion.

e Quantification:

o Remove the non-migrated/non-invaded cells from the upper surface of the membrane with
a cotton swab.

o Fix and stain the cells that have migrated/invaded to the lower surface of the membrane
with crystal violet.

o Elute the stain and measure the absorbance using a plate reader, or count the stained
cells under a microscope.

o Data Analysis: Compare the number of migrated/invaded cells in the Abt-518-treated groups
to the control group to determine the inhibitory effect.

Clinical Development

Abt-518 has been evaluated in a Phase | clinical trial in cancer patients.[1][6] The study
focused on the pharmacokinetics, pharmacodynamics, and metabolism of orally administered
Abt-518.[5] While detailed efficacy and safety data from this trial are not readily available in the
public domain, the pharmacokinetic profile has been characterized (see Section 1.3). The
development of musculoskeletal toxicity has been a concern with some MMP inhibitors in
clinical trials, which has impacted their advancement for certain indications.

Conclusion

Abt-518 is a well-characterized phenoxyphenyl sulfone retrohydroxamate with potent and
selective inhibitory activity against MMP-2 and MMP-9. Its mechanism of action, centered on
the inhibition of ECM degradation, provides a strong rationale for its investigation as an anti-
cancer agent. The synthetic route is well-established, and standard in vitro assays can be
employed to further explore its biological activity. While the full clinical potential of Abt-518
remains to be elucidated, the data gathered to date provide a solid foundation for future
research into this and similar MMP inhibitors.
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Disclaimer: This document is intended for informational purposes for a scientific audience and
does not constitute medical advice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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